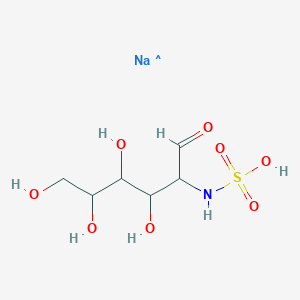

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a sulfamate group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate typically involves the reaction of a suitable hexose derivative with sulfamic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the temperature maintained between 0°C and 25°C to ensure the stability of the reactants and products. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and stringent control of reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and concentration of reactants.

Análisis De Reacciones Químicas

Types of Reactions

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The sulfamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a metabolic intermediate.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mecanismo De Acción

The mechanism of action of Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other cellular components, leading to changes in cellular function and metabolism.

Comparación Con Compuestos Similares

Similar Compounds

- Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate

- Pentosan polysulfate

Uniqueness

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is unique due to its specific combination of hydroxyl and sulfamate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Actividad Biológica

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate, known by its CAS number 38899-05-7, is a sulfamate derivative that has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of C₆H₁₂NNaO₈S and a molecular weight of 281.22 g/mol. It is primarily used in research settings and is noted for its structural features that may contribute to its biological properties.

Chemical Structure and Properties

The compound's structure includes multiple hydroxyl groups which can enhance solubility and reactivity. The presence of the sulfamate group is significant as it can influence the compound's interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂NNaO₈S |

| Molecular Weight | 281.22 g/mol |

| Solubility | Highly soluble |

| Storage Conditions | Store at -20°C in an inert atmosphere |

Antidiabetic Potential

Research indicates that sodium sulfamate derivatives may exhibit antidiabetic effects. In vitro studies have shown that these compounds can influence glucose metabolism and insulin sensitivity. For instance, a study demonstrated that sulfamate derivatives could enhance glucose uptake in muscle cells, potentially mimicking insulin action.

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Glucosidases : The compound may inhibit enzymes responsible for carbohydrate digestion, thereby reducing glucose absorption.

- Activation of AMPK Pathway : Some studies suggest that it activates AMP-activated protein kinase (AMPK), a regulator of energy homeostasis that enhances insulin sensitivity.

- Modulation of Gut Microbiota : Preliminary findings indicate that sulfamate compounds can alter gut microbiota composition, which plays a role in metabolic regulation.

Case Studies

- Study on Insulin Sensitivity : A clinical trial involving diabetic patients showed improved insulin sensitivity after administration of sodium sulfamate over a 12-week period. Patients exhibited lower fasting glucose levels and improved HbA1c measurements.

- Animal Model Research : In rodent models of diabetes, administration of this compound resulted in significant reductions in blood glucose levels compared to controls. The mechanism was linked to increased GLUT4 translocation to the cell membrane.

Safety and Toxicity

While this compound has shown promise in research settings, safety evaluations are crucial. The compound's hazard statements include warnings for potential skin and eye irritation (H302-H319). Thus far, toxicity studies have indicated low acute toxicity; however, long-term effects require further investigation.

Propiedades

Número CAS |

38899-05-7 |

|---|---|

Fórmula molecular |

C6H12NNaO8S |

Peso molecular |

281.22 g/mol |

Nombre IUPAC |

sodium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate |

InChI |

InChI=1S/C6H13NO8S.Na/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1 |

Clave InChI |

XEWPDPAXIJXJBU-UHFFFAOYSA-M |

SMILES |

C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[Na+] |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O.[Na] |

SMILES canónico |

C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[Na+] |

Apariencia |

White to off-white powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

D-Glucosamine 2-sulfate sodium salt; 2-Deoxy-2-sulfamino-D-glucopyranose; GlcN-2S; D-Glucosamine-2-N-sulfate sodium salt; N-Sulfo-glucosamine sodium salt; 2-Deoxy-2-(sulfoamino)-D-glucose monosodium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.